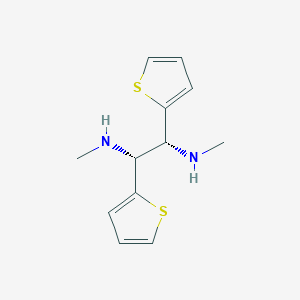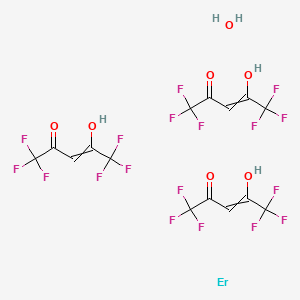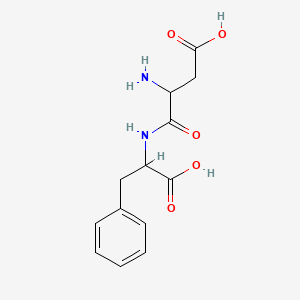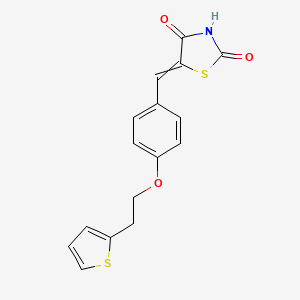
4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxidanylidene-butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-Asp(OcHex)-OH, also known as 9-fluorenylmethyloxycarbonyl-L-aspartic acid 1-cyclohexyl ester, is a derivative of aspartic acid. It is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, while the cyclohexyl ester protects the carboxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asp(OcHex)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The Fmoc group is introduced using 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate. The cyclohexyl ester is formed by reacting the carboxyl group with cyclohexanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of Fmoc-Asp(OcHex)-OH follows similar synthetic routes but on a larger scale. Automated solid-phase peptide synthesis (SPPS) is often employed, which allows for the efficient and high-throughput production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid support.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Asp(OcHex)-OH undergoes several types of reactions, including:
Deprotection Reactions: The Fmoc group can be removed using piperidine in dimethylformamide (DMF), while the cyclohexyl ester can be hydrolyzed under acidic or basic conditions.
Coupling Reactions: The compound can participate in peptide bond formation through reactions with other amino acids or peptides using coupling agents like DCC or HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for Fmoc removal; acidic or basic hydrolysis for cyclohexyl ester removal.
Coupling: DCC or HBTU in the presence of a base like N,N-diisopropylethylamine (DIEA).
Major Products Formed
The major products formed from these reactions are the deprotected amino acid or peptide, along with by-products such as fluorenylmethanol and cyclohexanol.
Scientific Research Applications
Chemistry
Fmoc-Asp(OcHex)-OH is widely used in the synthesis of peptides and proteins. Its stability and ease of removal make it an ideal protective group in solid-phase peptide synthesis.
Biology
In biological research, Fmoc-Asp(OcHex)-OH is used to create peptide-based biomaterials and drug delivery systems. Its ability to form stable peptide bonds is crucial for the development of peptide therapeutics.
Medicine
In medicine, peptides synthesized using Fmoc-Asp(OcHex)-OH are used in the development of vaccines, enzyme inhibitors, and diagnostic tools
Industry
Industrially, Fmoc-Asp(OcHex)-OH is used in the production of peptide-based materials for various applications, including cosmetics, food additives, and biodegradable polymers.
Mechanism of Action
The mechanism of action of Fmoc-Asp(OcHex)-OH involves the protection and deprotection of functional groups during peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the cyclohexyl ester protects the carboxyl group. These protective groups are removed under specific conditions to allow for the formation of peptide bonds.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Asp(OtBu)-OH: Similar to Fmoc-Asp(OcHex)-OH but with a tert-butyl ester instead of a cyclohexyl ester.
Fmoc-Glu(OtBu)-OH: A derivative of glutamic acid with a tert-butyl ester.
Fmoc-Lys(Boc)-OH: A derivative of lysine with a tert-butoxycarbonyl (Boc) protective group.
Uniqueness
Fmoc-Asp(OcHex)-OH is unique due to its cyclohexyl ester, which provides different steric and electronic properties compared to other esters like tert-butyl. This can influence the reactivity and stability of the compound during peptide synthesis.
Properties
IUPAC Name |
4-cyclohexyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO6/c27-23(32-16-8-2-1-3-9-16)14-22(24(28)29)26-25(30)31-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,26,30)(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCMZRMNYEXIKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC(=O)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-nonoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394684.png)
![(3R,4S,5S,6R)-2-[[17-(5-ethyl-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394690.png)
![2-[6-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13394695.png)
![4-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate](/img/structure/B13394700.png)

![2-Amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-methoxyphenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid](/img/structure/B13394709.png)


![N-{1-[(2R,3R,4R,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxyoxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B13394727.png)



![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
